3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound that contains an imidazole ring
Preparation Methods
The synthesis of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds that contain imidazole rings. Some similar compounds include 3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid and other imidazole derivatives. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
65846-93-7 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-8-4-5-9(7(8)12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
HQMOVUOOWQEOJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)CCC(=O)O |
Origin of Product |
United States |
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